molecular formula C14H16BrN3 B7517805 6-Bromo-4-(4-methylpiperazin-1-yl)quinoline

6-Bromo-4-(4-methylpiperazin-1-yl)quinoline

Katalognummer B7517805
Molekulargewicht: 306.20 g/mol
InChI-Schlüssel: LDRCOQSMCAQXIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-(4-methylpiperazin-1-yl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties. In

Wirkmechanismus

The mechanism of action of 6-Bromo-4-(4-methylpiperazin-1-yl)quinoline is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the activity of enzymes such as topoisomerase and tyrosine kinase, which are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of cognitive function.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-Bromo-4-(4-methylpiperazin-1-yl)quinoline in lab experiments include its potent pharmacological effects, its relatively simple synthesis method, and its availability from commercial sources. However, there are also some limitations to its use. For example, it may be toxic to certain cell types at high concentrations, and its mechanism of action is not fully understood.

Zukünftige Richtungen

There are several future directions for research on 6-Bromo-4-(4-methylpiperazin-1-yl)quinoline. One area of interest is the development of more potent and selective analogs of this compound for use in cancer treatment and neurodegenerative diseases. Another area of interest is the elucidation of its mechanism of action, which may lead to the discovery of new molecular targets for drug development. Finally, the development of new methods for the synthesis of this compound may lead to more efficient and cost-effective production of this important chemical.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-(4-methylpiperazin-1-yl)quinoline has been extensively studied for its potential applications in pharmaceuticals. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. In addition, it has been shown to have neuroprotective effects by preventing the formation of amyloid plaques in the brain.

Eigenschaften

IUPAC Name

6-bromo-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3/c1-17-6-8-18(9-7-17)14-4-5-16-13-3-2-11(15)10-12(13)14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRCOQSMCAQXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 485 mg 6-bromo-4-chloroquinoline, 1.1 mL N-methyl piperazine, 415 mg potassium carbonate and 10 mL N,N-dimethylformamide was stirred at 130° C. for 8 hours. Ethyl acetate and water were added to the reaction solution, and the organic layer was separated. The organic layer was washed with water and brine and dried over an hydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was evaporated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give 502 mg of the title compound as pale yellow crystals.
Quantity
485 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.